
2-amino-3-methyl-4,7(3H,8H)-pteridinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-3-methyl-4,7(3H,8H)-pteridinedione, also known as Aminopterin, is a folic acid antagonist that has been used in scientific research for several decades. It is a potent inhibitor of dihydrofolate reductase, an enzyme that plays a crucial role in the synthesis of DNA and RNA. Aminopterin has been used in various scientific studies to investigate the mechanism of action of dihydrofolate reductase inhibitors, as well as to study the effects of folic acid deficiency on cellular processes.
作用机制
2-amino-3-methyl-4,7(3H,8H)-pteridinedione exerts its pharmacological effects by inhibiting dihydrofolate reductase, an enzyme that is essential for the synthesis of DNA and RNA. By inhibiting this enzyme, this compound prevents the synthesis of thymidylate and purines, which are essential components of DNA and RNA. This leads to the inhibition of cell division and proliferation, which is particularly relevant in cancer research.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to cause folic acid deficiency, which can lead to anemia, leukopenia, and thrombocytopenia. This compound has also been shown to have immunosuppressive effects, which can be useful in the treatment of autoimmune diseases. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
2-amino-3-methyl-4,7(3H,8H)-pteridinedione has several advantages and limitations for laboratory experiments. Its potent inhibition of dihydrofolate reductase makes it a useful tool for investigating the role of this enzyme in cellular processes. However, this compound has a narrow therapeutic index, which means that it can be toxic at high doses. Additionally, this compound can cause folic acid deficiency, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the use of 2-amino-3-methyl-4,7(3H,8H)-pteridinedione in scientific research. One potential area of research is the development of new dihydrofolate reductase inhibitors for the treatment of cancer and other diseases. Another potential area of research is the study of the effects of this compound on immune cells, which could lead to the development of new immunosuppressive therapies for autoimmune diseases. Additionally, the use of this compound in combination with other drugs could lead to the development of more effective cancer therapies.
合成方法
2-amino-3-methyl-4,7(3H,8H)-pteridinedione can be synthesized through several methods, including chemical synthesis and microbial fermentation. The chemical synthesis of this compound involves the condensation of 2-amino-4-hydroxypteridine and 3-methyl-4-oxo-2,3,4,5-tetrahydro-1H-pteridine-6-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. Microbial fermentation involves the use of microorganisms such as Streptomyces species to produce this compound through a series of enzymatic reactions.
科学研究应用
2-amino-3-methyl-4,7(3H,8H)-pteridinedione has been widely used in scientific research to investigate the mechanism of action of dihydrofolate reductase inhibitors, as well as to study the effects of folic acid deficiency on cellular processes. This compound has been used in cancer research to study the effects of dihydrofolate reductase inhibitors on tumor growth and proliferation. It has also been used in the study of autoimmune diseases such as rheumatoid arthritis and psoriasis, where it has been shown to have immunosuppressive effects.
属性
分子式 |
C7H7N5O2 |
|---|---|
分子量 |
193.16 g/mol |
IUPAC 名称 |
2-amino-3-methyl-8H-pteridine-4,7-dione |
InChI |
InChI=1S/C7H7N5O2/c1-12-6(14)4-5(11-7(12)8)10-3(13)2-9-4/h2H,1H3,(H3,8,10,11,13) |
InChI 键 |
RFTAPWOOGAINRY-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=C(NC(=O)C=N2)N=C1N |
规范 SMILES |
CN1C(=O)C2=C(NC(=O)C=N2)N=C1N |
同义词 |
3-methyl isoxanthopterin 3-methylisoxanthopterin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



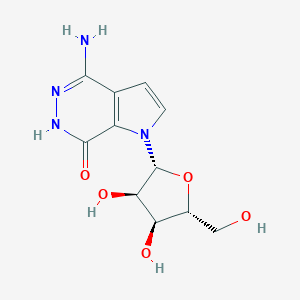
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[(4S,5R,13S,18S)-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B232774.png)

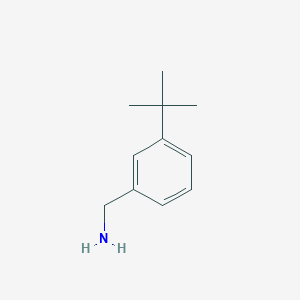

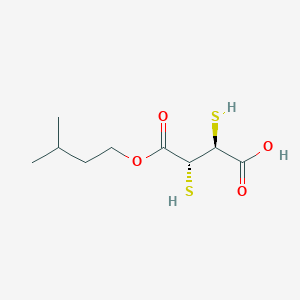

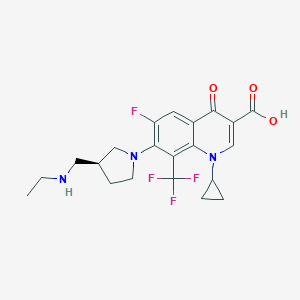
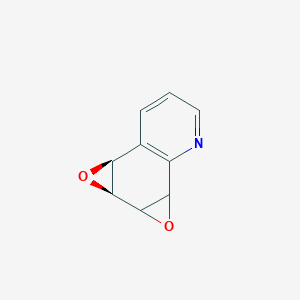

![[3-[[[[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B232858.png)
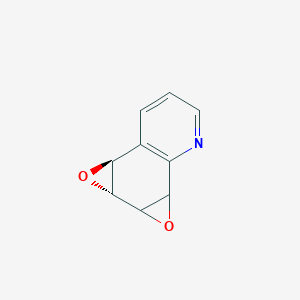
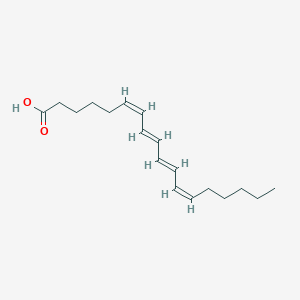
![6-[(4-Formyl-10-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8-oxo-1,2,3,4a,5,6,7,8a,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B232888.png)